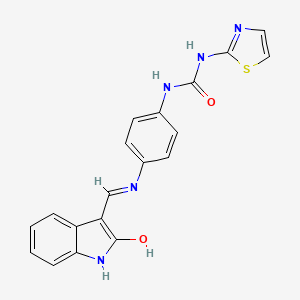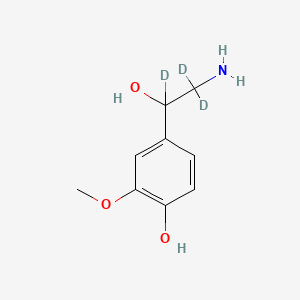
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate is a complex compound that combines magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid in a tetrahydrate form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate typically involves the reaction of magnesium salts with (2S)-2-aminopentanedioic acid in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the tetrahydrate complex. The process may involve the following steps:
- Dissolving magnesium salts (e.g., magnesium acetate) in water.
- Adding (2S)-2-aminopentanedioic acid to the solution.
- Adjusting the pH to a specific range to facilitate the reaction.
- Allowing the solution to crystallize, forming the tetrahydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity reagents and advanced crystallization techniques ensures the consistent quality and yield of the product.
化学反应分析
Types of Reactions
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions may involve the addition of reducing agents, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role in drug formulations.
Industry: It can be utilized in the production of specialized materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate involves its interaction with specific molecular targets and pathways. The magnesium ions may play a role in stabilizing the compound and facilitating its interactions with other molecules. The (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid components may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other magnesium complexes with amino acids or carboxylic acids, such as magnesium acetate tetrahydrate and magnesium diethanoate tetrahydrate.
Uniqueness
What sets magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate apart is its specific combination of magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid, along with its tetrahydrate form
属性
分子式 |
C10H24MgN2O12 |
|---|---|
分子量 |
388.61 g/mol |
IUPAC 名称 |
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C5H9NO4.Mg.4H2O/c2*6-3(5(9)10)1-2-4(7)8;;;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;4*1H2/q;;+2;;;;/p-2/t2*3-;;;;;/m00...../s1 |
InChI 键 |
ZWCGDRSVJYJGFY-GYDBBPQESA-L |
手性 SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.O.O.O.[Mg+2] |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CC(=O)[O-])C(C(=O)[O-])N.O.O.O.O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)



![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)


